molecular formula C21H33NO2 B14510920 3-(2'-Hexylpiperidino)propyl benzoate CAS No. 63916-84-7

3-(2'-Hexylpiperidino)propyl benzoate

Cat. No.: B14510920
CAS No.: 63916-84-7
M. Wt: 331.5 g/mol
InChI Key: DTNVIQYPPCCDBY-UHFFFAOYSA-N
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Description

3-(2’-Hexylpiperidino)propyl benzoate is an organic compound with the molecular formula C21H33NO2 It is a benzoate ester derivative, characterized by the presence of a piperidine ring substituted with a hexyl group and a propyl chain linked to a benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2’-Hexylpiperidino)propyl benzoate typically involves the esterification of 3-(2’-Hexylpiperidino)propanol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-(2’-Hexylpiperidino)propyl benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality and purity of the compound. Additionally, green chemistry principles may be applied to minimize waste and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2’-Hexylpiperidino)propyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or other reduced compounds .

Scientific Research Applications

3-(2’-Hexylpiperidino)propyl benzoate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug delivery systems or as a prodrug.

    Industry: It can be used in the formulation of specialty chemicals, such as surfactants or emulsifiers

Mechanism of Action

The mechanism of action of 3-(2’-Hexylpiperidino)propyl benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl benzoate
  • Methyl benzoate
  • Isopropyl benzoate

Uniqueness

3-(2’-Hexylpiperidino)propyl benzoate is unique due to its specific structural features, such as the hexyl-substituted piperidine ring and the propyl benzoate ester group. These structural elements confer distinct physicochemical properties and potential biological activities compared to other benzoate esters .

Properties

CAS No.

63916-84-7

Molecular Formula

C21H33NO2

Molecular Weight

331.5 g/mol

IUPAC Name

3-(2-hexylpiperidin-1-yl)propyl benzoate

InChI

InChI=1S/C21H33NO2/c1-2-3-4-8-14-20-15-9-10-16-22(20)17-11-18-24-21(23)19-12-6-5-7-13-19/h5-7,12-13,20H,2-4,8-11,14-18H2,1H3

InChI Key

DTNVIQYPPCCDBY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CCCCN1CCCOC(=O)C2=CC=CC=C2

Origin of Product

United States

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